4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide is a chemical compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further linked to a pyrrole ring. This compound is classified as a sulfonamide derivative, which are known for their applications in medicinal chemistry, particularly as antibiotics. The compound's unique structure allows it to interact with biological systems, making it a subject of interest for various scientific studies.
The synthesis of 4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide typically involves the sulfonation of aryl or heteroarylamines. A common synthetic route includes:
In industrial production, continuous flow reactors and optimized reaction conditions can improve yield and purity. Advanced purification techniques like crystallization and chromatography are also utilized to ensure high-quality final products .
The molecular formula of 4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide is C10H13N3O2S. Its molecular weight is approximately 239.29 g/mol .
Spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography are commonly employed to confirm the structure and assess molecular conformations .
4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide can undergo various chemical reactions:
The products formed from these reactions depend on the specific conditions and reagents used .
The mechanism of action for 4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide primarily involves its ability to inhibit bacterial dihydropteroate synthase by mimicking para-aminobenzoic acid (PABA), a natural substrate necessary for bacterial folate synthesis. This inhibition disrupts folate biosynthesis in bacteria, leading to their growth inhibition or death .
The compound's solubility and stability make it suitable for various applications in both laboratory and industrial settings .
4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide has several significant applications:
Research continues into its applications in overcoming antibiotic resistance and exploring novel therapeutic candidates derived from its structure .
The development of sulfonamide-based therapeutics represents a cornerstone in medicinal chemistry, beginning with the serendipitous discovery of Prontosil's antibacterial properties in 1932. This first-generation sulfonamide unleashed extensive research into sulfanilamide derivatives, culminating in diverse therapeutic agents spanning antibacterial, diuretic, and anticonvulsant applications [3] [9]. The compound 4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide emerges from this legacy as a strategic fusion of two pharmacologically significant motifs: the benzenesulfonamide core and the nitrogenous heterocycle. Contemporary synthetic approaches, exemplified by Santa Cruz Biotechnology's production, involve coupling 4-aminobenzenesulfonamide with pyrroline intermediates under anhydrous conditions, followed by purification via recrystallization or chromatography [2] [6]. This synthetic accessibility aligns with the "tail approach" paradigm in sulfonamide drug design, where heterocyclic appendages enhance target specificity and pharmacokinetic profiles [3] [5].
4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide (molecular formula: C₁₀H₁₃N₃O₂S; molecular weight: 239.29 g/mol) exhibits distinctive structural features that differentiate it from classical benzenesulfonamides [2]. The molecule integrates a 4-aminobenzenesulfonamide pharmacophore linked via a sulfonamide nitrogen to a partially saturated pyrrole ring (3,4-dihydro-2H-pyrrol-5-yl), creating a hybrid architecture with dual polarity regions. Key characteristics include:
Table 1: Structural Comparison with Representative Benzenesulfonamide Derivatives
Compound | Substituent at Sulfonamide Nitrogen | Key Structural Features |
---|---|---|
Sulfanilamide | Hydrogen | Minimalist scaffold; historical antibacterial |
Acetazolamide | 1,3,4-Thiadiazol-2-ylmethyl | Five-membered heterocyclic tail; CA inhibitor |
4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide | 3,4-Dihydro-2H-pyrrol-5-yl | Partially saturated pyrrole; conformational flexibility |
This structural hybridisation potentiates dual binding modalities: the sulfonamide anchors to enzymatic zinc ions or polar pockets, while the dihydropyrrole enables hydrophobic interactions—a feature exploited in kinase and carbonic anhydrase targeting [4] [5].
The molecule’s therapeutic relevance extends across two burgeoning domains: kinase modulation and antibacterial innovation. In kinase inhibition, molecular hybrids incorporating benzenesulfonamide and nitrogenous heterocycles demonstrate potent activity against epidermal growth factor receptor and 12-lipoxygenase, attributed to their ability to occupy both adenine-binding and allosteric regions [8]. For instance, structurally analogous quinolinyl-pyrrole benzenesulfonamides exhibit nanomolar cytotoxicity against HCT-116 colon carcinoma (IC₅₀ = 3 μM) through caspase-mediated apoptosis and G2/M cell cycle arrest [4].
Simultaneously, the compound’s benzenesulfonamide core retains affinity for bacterial dihydropteroate synthase, the historical target of sulfa drugs. Modern research focuses on overcoming resistance via hybridisation; the dihydropyrrole moiety may impede enzyme inactivation by bacterial acetyltransferases or enhance membrane permeability [3] [9]. Additionally, crystallographic studies confirm that analogous 4-aminobenzenesulfonamides inhibit carbonic anhydrase isoforms (CA-I, CA-II, CA-VII) at nanomolar concentrations, suggesting potential repurposing for antiepileptic or antitumor applications where CAs mediate pathological processes [5].
Table 2: Documented Biological Activities of Structurally Related Compounds
Biological Target | Analogous Compound | Activity/Inhibition | Reference |
---|---|---|---|
Carbonic Anhydrase II | 4-Aminobenzenesulfonamide-aliphatic amides | Kᵢ = 5.2–12.8 nM | [5] |
12-Lipoxygenase | 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | IC₅₀ = 41 nM | |
HCT-116 Cancer Cells | N-(8-Quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide | IC₅₀ = 3 μM | [4] |
These multimodal activities position 4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide as a versatile scaffold for rational drug design, particularly in targeting multifactorial diseases requiring polypharmacological approaches [3] [4] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9